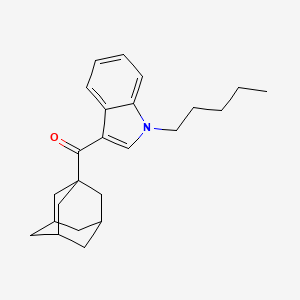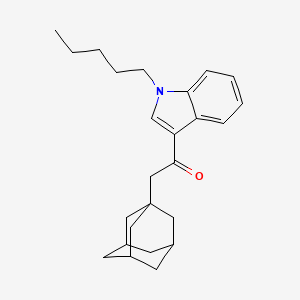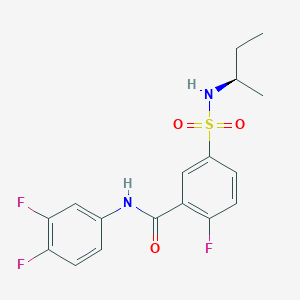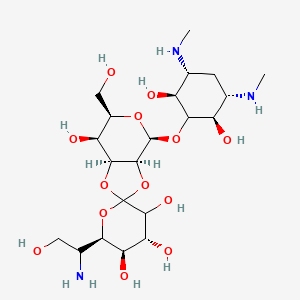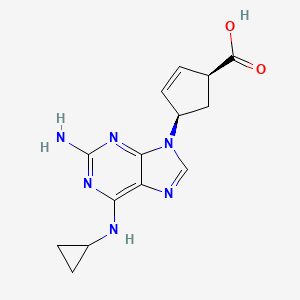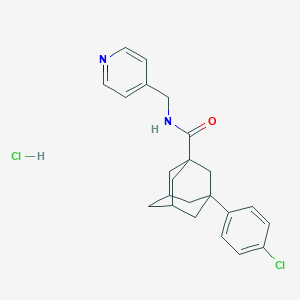
Säure-PEG5-TEMPO
Übersicht
Beschreibung
Acid-PEG5-TEMPO is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Synthesis Analysis
The synthesis of Acid-PEG5-TEMPO involves the use of it as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of Acid-PEG5-TEMPO is 492.60 g/mol . Its molecular formula is C23H44N2O9 . The SMILES representation is O=C (CCOCCOCCOCCOCCOCCC (O)=O)NC (CC © ©N1O)CC1 ©C .Chemical Reactions Analysis
The chemical reactions involving Acid-PEG5-TEMPO are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Acid-PEG5-TEMPO has a molecular weight of 492.60 g/mol and a molecular formula of C23H44N2O9 . Its exact mass is 491.30 g/mol . The elemental analysis shows that it contains C, 56.19%; H, 8.82%; N, 5.70%; O, 29.29% .Wissenschaftliche Forschungsanwendungen
Organische Synthese und Katalyse
TEMPO, eine Komponente von Säure-PEG5-TEMPO, ist für seine Anwendungen in der organischen Synthese und Katalyse bekannt {svg_1}. Es wird als Reagenz in der organischen Synthese, als Radikalmarker und als Mediator in der kontrollierten radikalischen Polymerisation eingesetzt {svg_2}.
Medizin
Im Bereich der Medizin wird TEMPO als Struktursonde für biologische Systeme in Verbindung mit Elektronenspinresonanzspektroskopie verwendet {svg_3}. Es ist auch ein häufiges Antioxidans in der akademischen Forschung {svg_4}.
Funktionelle Materialien
TEMPO wird bei der Herstellung von funktionalen Materialien verwendet. Es wird als Elektrode in rein organischen Radikalbatterien eingesetzt {svg_5}.
Proteinbiologie
Der PEG-Teil von this compound wird in der Proteinbiologie verwendet. Polyethylenglykol (PEG) verleiht Proteinen, Markierungsetiketten und Vernetzungssubstanzen, in die es als konstitutive chemische Gruppe eingebunden ist, eine höhere Wasserlöslichkeit {svg_6}.
Proteomik
In der Proteomik ist die Verfügbarkeit von Polyethylenglykol-Derivaten definierter Länge (MW), die mit spezifischen funktionellen Gruppen aktiviert sind, entscheidend {svg_7}. Diese PEG-haltigen Reagenzien liefern die Bausteine, die erforderlich sind, um Oberflächen, Proteine und andere Moleküle kovalent mit PEG-haltigen Derivaten zu verbinden oder zu modifizieren, ein Prozess, der als PEGylation bezeichnet wird {svg_8}.
Oberflächenmodifikation
Der Prozess der PEGylation wird zur Oberflächenmodifikation verwendet. Durch Anbringen von PEG-haltigen Derivaten an Oberflächen, Proteinen und anderen Molekülen können die Eigenschaften dieser Oberflächen verändert werden {svg_9}.
Wirkmechanismus
Target of Action
Acid-PEG5-TEMPO is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Acid-PEG5-TEMPO, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Acid-PEG5-TEMPO acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a cellular machine that degrades proteins, leading to the destruction of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Acid-PEG5-TEMPO is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, Acid-PEG5-TEMPO (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of Acid-PEG5-TEMPO’s action is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the role of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease .
Action Environment
The action of Acid-PEG5-TEMPO is likely to be influenced by various environmental factors. For instance, the efficiency of protein degradation could be affected by the presence of other proteins that interact with the target protein or the E3 ligase . Additionally, factors that affect the stability of the PROTAC, such as pH and temperature, could also influence the action of Acid-PEG5-TEMPO .
Safety and Hazards
Zukünftige Richtungen
Acid-PEG5-TEMPO, as a PEG-based PROTAC linker, has potential applications in the development of new PROTACs . Its use in research could lead to advancements in targeted therapy drugs .
Relevant Papers One relevant paper discusses the unprecedented aqueous solubility of TEMPO and its application as a high-capacity catholyte for aqueous organic redox flow batteries . This could potentially open up new avenues for the use of Acid-PEG5-TEMPO in energy storage applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Acid-PEG5-TEMPO can be achieved by functionalizing PEG with TEMPO and then adding an acid group to the TEMPO moiety.", "Starting Materials": [ "Polyethylene glycol (PEG)", "TEMPO", "Succinic anhydride", "Pyridine", "Dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Activate PEG with NHS and DCC in DMF", "React activated PEG with TEMPO in DMF to form PEG-TEMPO", "React PEG-TEMPO with succinic anhydride and pyridine in DMF to introduce the acid group", "Purify the product using column chromatography" ] } | |
CAS-Nummer |
2055040-79-2 |
Molekularformel |
C23H43N2O9 |
Molekulargewicht |
491.6 |
IUPAC-Name |
4-(1-carboxy-3,6,9,12,15-pentaoxaoctadecan-18-amido)-2,2,6,6-tetramethylpiperidin-1-olate |
InChI |
InChI=1S/C23H43N2O9/c1-22(2)17-19(18-23(3,4)25(22)29)24-20(26)5-7-30-9-11-32-13-15-34-16-14-33-12-10-31-8-6-21(27)28/h19H,5-18H2,1-4H3,(H,24,26)(H,27,28)/q-1 |
InChI-Schlüssel |
ZYKMQGGSVXXNND-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCC(NC1CC(C)(C)N([O-])C(C)(C)C1)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acid-PEG5-TEMPO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
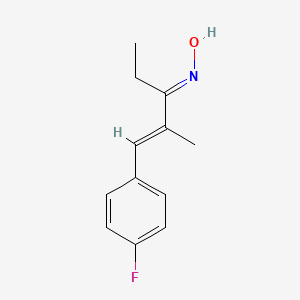
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

